molecular formula C9H7IO2 B3297698 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one CAS No. 896132-98-2

5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B3297698
CAS No.: 896132-98-2
M. Wt: 274.05 g/mol
InChI Key: NDGFDKJAHGACHM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is a versatile, polyfunctional chemical intermediate designed for pharmaceutical research and development. This compound features an iodinated indanone core structure, which serves as a key synthetic precursor for the preparation of more complex, biologically active molecules. The presence of iodine at the 4-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the introduction of diverse carbon-based substituents. The carbonyl group at the 1-position and the hydroxy group at the 5-position provide additional handles for further chemical modification, including reduction to alcohols, oxidation, or formation of ethers and esters. Indanone derivatives are of significant interest in medicinal chemistry. Specifically, substituted 2,3-dihydro-1H-inden-1-ones have been identified as key scaffolds in the development of Retinoic acid-related Orphan Nuclear Receptor γt (RORγt) antagonists . RORγt is a critical transcriptional regulator of T-helper 17 (Th17) cell differentiation and interleukin-17 (IL-17) production, which are deeply implicated in the pathogenesis of autoimmune and inflammatory disorders. Consequently, this compound is a valuable building block for researchers synthesizing novel candidates for the treatment of conditions such as multiple sclerosis, rheumatoid arthritis, psoriasis, and asthma . Its structural features make it a promising starting point for programs aimed at discovering new therapies for cancer, chronic obstructive pulmonary disease (COPD), pain, neurodegenerative diseases, diabetes, dyslipidemia, and osteoporosis . Handling and Storage: For optimal stability, it is recommended to store this product in a cool, dark, and dry environment. Specific storage conditions may vary; please refer to the Certificate of Analysis for detailed recommendations. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4-iodo-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGFDKJAHGACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262084
Record name 2,3-Dihydro-5-hydroxy-4-iodo-1H-inden-1-one
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Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896132-98-2
Record name 2,3-Dihydro-5-hydroxy-4-iodo-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896132-98-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-hydroxy-4-iodo-1H-inden-1-one
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Iii. Chemical Reactivity and Transformations of 5 Hydroxy 4 Iodo 2,3 Dihydro 1h Inden 1 One and Its Analogues

Reactions at the Carbonyl Group (C-1)

The carbonyl group at the C-1 position of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and reactions involving the adjacent enolizable protons.

Reduction Reactions and Stereoselectivity

The reduction of the C-1 carbonyl group in 1-indanone (B140024) derivatives to the corresponding 1-indanol (B147123) is a fundamental transformation. The stereochemical outcome of this reduction is of significant interest, particularly in the synthesis of chiral molecules. While specific studies on the stereoselective reduction of this compound are not extensively documented, the reduction of analogous 1-indanones provides insight into the expected reactivity.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. For instance, the ATH of 3-aryl-1-indanones using ruthenium catalysts with chiral ligands, such as (R,R)- or (S,S)-Ts-DENEB, in the presence of a hydrogen source like a formic acid/triethylamine mixture, can produce cis-3-arylindanols with high diastereoselectivity and enantioselectivity. This suggests that a similar approach could be applied to this compound to achieve stereocontrol at the newly formed stereocenter. The choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.

Furthermore, the reduction of substituted indanones can be influenced by other functional groups present in the molecule. For example, the reduction of steroidal 4-en-3-ones has been shown to be regio- and stereoselective, with the stereochemical outcome being influenced by distant substituents through conformational transmission effects. This highlights the potential for the hydroxyl and iodo substituents in this compound to influence the stereoselectivity of the carbonyl reduction.

Table 1: Examples of Reduction Reactions of 1-Indanone Analogues Data inferred from reactions of analogous compounds.

SubstrateReagent and ConditionsProductStereoselectivityReference
3-Aryl-1-indanone(R,R)- or (S,S)-Ts-DENEB, HCO2H/Et3N, MeOHcis-3-Aryl-1-indanolHigh d.r. and e.e.
17-Substituted-androst-4-en-3-oneNa₂S₂O₄/NaHCO₃5α-H-3-oneRegioselective
17-Spirocyclic ethylene (B1197577) ketal protected androst-4-en-3-oneCuCl/NaBH₄3α-hydroxy-5β-H isomerStereoselective

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the C-1 carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group of aldehydes and ketones to form alcohols. In the case of this compound, the reaction with a Grignard or organolithium reagent would be expected to yield a tertiary alcohol at the C-1 position after acidic workup. It is important to consider that the acidic phenolic proton would also react with the organometallic reagent, necessitating the use of at least two equivalents of the reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). For this compound, a Wittig reaction would lead to the formation of a 1-alkylidene-5-hydroxy-4-iodo-2,3-dihydro-1H-indene. The stereochemistry of the resulting double bond is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. This reaction with 1-indanone derivatives leads to the formation of 2-ylidene-1-indanones. For example, the Knoevenagel condensation of 1-indanone with various aromatic aldehydes yields 2-benzylidene-1-indanones. A similar reaction with this compound and an active methylene compound like malononitrile (B47326) or an aldehyde would be expected to proceed, yielding the corresponding condensation product.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. This reaction provides an alternative to the aldol (B89426) condensation for the formation of carbon-carbon bonds under neutral conditions. The application of the Reformatsky reaction to this compound would be expected to yield the corresponding β-hydroxy ester adduct at the C-1 position.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions of 1-Indanone Analogues Data inferred from reactions of analogous compounds.

Reaction TypeSubstrateReagent and ConditionsProductReference
Grignard AdditionKetoneRMgX, then H₃O⁺Tertiary Alcohol
Wittig ReactionKetonePh₃P=CHRAlkene
Knoevenagel Condensation1-IndanoneArCHO, base2-Benzylidene-1-indanone
Reformatsky ReactionKetoneα-halo ester, Znβ-hydroxy ester

Enolate Chemistry and Alpha-Functionalization

The presence of protons on the carbon atom adjacent to the carbonyl group (α-carbon or C-2) allows for the formation of an enolate anion under basic conditions. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the functionalization of the α-position.

The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by the reaction conditions. Kinetic control (strong, bulky base at low temperature, such as LDA) favors the formation of the less substituted enolate, while thermodynamic control (weaker base at higher temperature) leads to the more stable, more substituted enolate. In the case of this compound, deprotonation can occur at the C-2 position.

α-Alkylation: The enolate of this compound can be alkylated by treatment with an alkyl halide. This reaction is a classic method for forming a new carbon-carbon bond at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation.

α-Halogenation: The α-position of 1-indanone derivatives can also be halogenated. For instance, the bromination of 5,6-disubstituted-indan-1-ones can occur at the α-position under certain conditions. The reaction of this compound with a halogenating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or a base could lead to the introduction of a halogen at the C-2 position.

Reactivity of the Hydroxyl Group (C-5)

The phenolic hydroxyl group at the C-5 position is another key reactive site in this compound. It can undergo reactions typical of phenols, such as etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester, which can serve as a protecting group or modify the biological activity of the molecule.

Etherification: The phenolic hydroxyl group can be readily converted to an ether by reaction with an alkyl halide in the presence of a base. For example, 4-hydroxy-1-indanone (B1297909) can be methylated by treatment with methyl iodide and potassium carbonate in DMF to yield 4-methoxy-1-indanone. A similar O-alkylation of this compound would be expected to proceed under similar conditions. The presence of the ortho-iodo substituent may introduce some steric hindrance, potentially affecting the reaction rate.

Esterification: The hydroxyl group can also be acylated to form an ester. This can be achieved by reacting the phenol (B47542) with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. The esterification of phenols is a well-established reaction. The reactivity of the hydroxyl group in this compound towards acylation would be influenced by the electronic effects of the iodo and carbonyl groups on the aromatic ring.

Table 3: Examples of Etherification and Esterification Reactions of Hydroxyindanone Analogues Data inferred from reactions of analogous compounds.

Reaction TypeSubstrateReagent and ConditionsProductReference
O-Methylation4-Hydroxy-1-indanoneCH₃I, K₂CO₃, DMF4-Methoxy-1-indanone
O-ArylationPhenolAryl iodide, CuI, picolinic acid, K₃PO₄, DMSODiaryl ether
O-AcylationPhenolAcetic anhydride, basePhenyl acetate

Oxidation Pathways of Phenolic Hydroxyls

Phenolic compounds, particularly those with electron-donating groups, are susceptible to oxidation. The oxidation of the phenolic hydroxyl group in this compound could lead to the formation of quinone-type structures.

The oxidation of phenols to ortho-quinones can be achieved using hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX). This reagent has been shown to be effective for the regioselective oxidation of a variety of phenols to their corresponding o-quinones. The reaction is believed to proceed through an intermediate where the iodine(V) atom of IBX coordinates to the phenolic oxygen, followed by an intramolecular oxygen delivery to the ortho position. The resulting catechol is then further oxidized to the o-quinone.

In the case of this compound, oxidation with IBX could potentially lead to the formation of an ortho-quinone. The presence of the iodo substituent at the C-4 position might influence the regioselectivity of the oxidation. The oxidation of halophenols can be complex, and the reaction products can depend on the specific halogen and the oxidant used. For example, the oxidation of 4-halophenols with an artificial peroxidase showed that 4-fluorophenol (B42351) was converted to 1,4-benzoquinone, while 4-chloro-, 4-bromo-, and 4-iodophenol (B32979) were converted into higher molecular weight compounds.

Table 4: Examples of Oxidation of Phenolic Compounds Data inferred from reactions of analogous compounds.

SubstrateReagent and ConditionsProductReference
Phenolo-Iodoxybenzoic acid (IBX)o-Quinone
4-HalophenolArtificial peroxidase, H₂O₂Varies with halogen
HalophenolsPeroxydisulphate, Cu²⁺Halo-1,4-quinones

Role of Hydroxyl Group in Intramolecular Cyclizations or Rearrangements

The hydroxyl group at the C-5 position plays a crucial role in directing and participating in intramolecular reactions. It can function as an internal nucleophile or activate the aromatic ring towards cyclization events.

One potential transformation involves the hydroxyl group acting as a nucleophile in reactions leading to new heterocyclic ring systems. For instance, after modification of an adjacent position, the phenoxide, formed under basic conditions, can readily attack an electrophilic center to form a new ring.

Furthermore, the phenolic hydroxyl group is instrumental in oxidative cyclization reactions. Hypervalent iodine reagents can react with the phenolic hydroxyl group, activating the aromatic ring for intramolecular nucleophilic attack. nih.gov In a plausible mechanism, the hypervalent iodine reagent first reacts with the hydroxyl group, after which a tethered nucleophile attacks the ortho-position of the phenol ring, leading to a cycloaddition. nih.gov This strategy has been employed in the synthesis of various polycyclic compounds from phenol derivatives. nih.gov Research on the intramolecular cyclization of m-homoprenylphenols using hypervalent iodine reagents has demonstrated that a prenyl group can act as a carbon nucleophile in an oxidative nucleophilic aromatic substitution, a process facilitated by the presence of the phenolic hydroxyl group. elsevierpure.com While not demonstrated specifically on the indenone system, these examples highlight the potential for the C-5 hydroxyl group to enable complex intramolecular bond formations.

Another possibility is the participation of the hydroxyl group in rearrangements. For example, base-induced tandem intramolecular cyclization followed by a 1,3-hydroxy rearrangement has been used to produce 5-hydroxy-1H-pyrrol-2(5H)-ones from different substrates, showcasing a pathway where a hydroxyl group is key to the final product structure. nih.gov

Transformations Involving the Iodine Substituent (C-4)

The carbon-iodine bond at the C-4 position is a key site for synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions and conversion to hypervalent iodine species.

The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net The high reactivity of the C-I bond allows these reactions to proceed under mild conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating aryl-aryl bonds. Studies on the analogous 5-bromo-1-indanone (B130187) have shown successful Suzuki-Miyaura coupling with various arylboronic acids, using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate, to yield 5-aryl-indanones. This demonstrates the feasibility of applying this reaction to the this compound scaffold.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.com Copper-free conditions have also been developed. mdpi.com This reaction would allow for the introduction of alkynyl substituents at the C-4 position of the indenone core, providing access to conjugated enynes and arylalkynes. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. researchgate.net The reaction is catalyzed by a palladium complex in the presence of a base. This transformation would enable the introduction of vinyl groups at the C-4 position. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination.

ReactionCoupling PartnerTypical CatalystTypical Base
Suzuki-Miyaura Ar-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, Diisopropylamine
Heck AlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃, NaOAc

This table summarizes common conditions for palladium-catalyzed cross-coupling reactions on aryl iodides.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov The classic SNAr mechanism proceeds via a two-step addition-elimination sequence through a negatively charged Meisenheimer complex. nih.gov This reaction is typically favored on electron-poor aromatic rings containing strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.

For this compound, standard SNAr at the C-4 position is expected to be challenging. The presence of the strongly electron-donating hydroxyl group at C-5 increases the electron density of the ring, deactivating it towards nucleophilic attack. However, the carbonyl group at C-1 does withdraw electron density, which could provide some activation. Recent studies have shown that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, which could broaden the scope of suitable substrates. nih.govrsc.org

Alternative strategies could enable nucleophilic substitution. For instance, a "directed nucleophilic aromatic substitution" has been reported for ortho-iodobenzamides, where a nearby functional group facilitates the reaction. rsc.org It is conceivable that the hydroxyl or ketone group in the target molecule could play a similar directing role under specific conditions. Additionally, oxidative nucleophilic aromatic substitution, often mediated by hypervalent iodine reagents, provides a pathway for the cyclization of phenol derivatives, suggesting another potential, albeit indirect, route for substitution. elsevierpure.com

The iodine atom at the C-4 position can be oxidized from its standard monovalent state to a higher hypervalent oxidation state, typically I(III) or I(V). nih.gov This transformation converts the iodo group into a highly versatile functional group that can act as an excellent leaving group or participate in various oxidative transformations. psu.edu

The synthesis of hypervalent iodine(III) compounds from aryl iodides is well-established. psu.edudiva-portal.org The aryl iodide can be oxidized using various strong oxidizing agents to form λ3-iodanes such as (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes (HTIB). organic-chemistry.org The resulting hypervalent iodine species can then be used for further functionalization. For example, diaryliodonium salts can be prepared, which are excellent reagents for aryl transfer reactions. diva-portal.org

Oxidizing AgentSolventHypervalent Iodine Product
m-Chloroperoxybenzoic acid (mCPBA)Acetic Acid(Diacetoxyiodo)arene
Sodium hypochlorite (B82951) pentahydrateAcetic Acid(Diacetoxyiodo)arene
OxoneTrifluoroacetic Acid[Bis(trifluoroacetoxy)iodo]arene
Sodium perborateAcetic Acid(Diacetoxyiodo)arene

This table lists common reagents for the oxidation of iodoarenes to I(III) species. organic-chemistry.org

Once formed, the hypervalent iodine moiety on the indenone ring could be employed in reactions such as the α-functionalization of carbonyl compounds or oxidative dearomatization of the phenolic ring. psu.edu

Reactivity of the Dihydroindene Ring System

The benzene (B151609) ring of the dihydroindene system can undergo further functionalization, most commonly through electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of the substitution is controlled by the electronic effects of the existing substituents. wikipedia.org

In this compound, the primary directing groups are the hydroxyl (-OH) at C-5 and the iodo (-I) at C-4.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. mnstate.edu

Dihydroindenone moiety: The fused alkyl ring and the carbonyl group also influence the ring's reactivity. The carbonyl group is a meta-director and deactivating.

The powerful activating and directing effect of the hydroxyl group at C-5 is expected to dominate. The positions ortho to the hydroxyl group are C-4 (which is substituted with iodine) and C-6. The position para to the hydroxyl group is C-7. Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C-6 and C-7 positions.

Typical electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of another halogen (e.g., Br or Cl) using reagents like Br₂/FeBr₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

These reactions would provide a route to further functionalize the aromatic core of the molecule, enabling the synthesis of a wide array of derivatives.

Reactions at the Benzylic Positions (C-2, C-3)

The C-2 and C-3 positions of the indanone scaffold are benzylic, rendering them reactive towards a host of chemical transformations. chemistrysteps.com This reactivity is amplified by the adjacent carbonyl group, which allows for the formation of enolates, and the fused benzene ring, which can stabilize reactive intermediates through resonance. chemistrysteps.com Consequently, these positions are primary targets for functionalization.

A variety of methods have been developed for the selective introduction of substituents at the C-2 and C-3 positions. Catalyst-controlled carboacylation of alkenes with ketones can lead to either 2- or 3-substituted indanones by carefully selecting the transition-metal catalyst. chinesechemsoc.org This regiodivergent approach highlights the ability to selectively functionalize either benzylic position. chinesechemsoc.org For instance, cobalt-catalyzed intramolecular cyclization of indanones alkylated at the C-2 position can proceed via allylic C(sp³)–H bond activation to afford fused carbocyclic compounds. rsc.org

Furthermore, reactions can be designed to functionalize both positions concurrently. A migratory insertion of a carbene followed by a Heck reaction allows for the synthesis of 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2′-iodochalcones. organic-chemistry.org This method proceeds through a 5-exo-trig cyclization to selectively yield the E configuration of the exocyclic double bond. organic-chemistry.org

The table below summarizes selected reactions occurring at the benzylic C-2 and C-3 positions of indanone analogues.

Reaction TypeIndanone Substrate/AnalogueReagents and ConditionsProduct(s)Reference
Regiodivergent CarboacylationAlkenes and KetonesTransition-metal catalysts2-substituted or 3-substituted indanones chinesechemsoc.org
Intramolecular CyclizationC-2 Alkylated IndanonesCobalt(II)acetylacetone/Xantphos, Trimethylaluminium (AlMe₃)Fused carbocyclic compounds rsc.org
Carbene Insertion/Heck ReactionN-tosylhydrazones and 2′-iodochalcones-(E)-2-arylidene-3-aryl-1-indanones organic-chemistry.org
Domino Reaction2-Carbonyl-1-indanones and Terminal AlkynesMn(CO)₅Br catalystFused tricyclic scaffolds or Markovnikov addition products nih.gov

Stereochemical Aspects in Reactions of Chiral Indanone Derivatives

Enantioselective synthesis of chiral 3-substituted indanones can be achieved through several powerful strategies. An iridium-catalyzed asymmetric hydrogenation of 3-arylindenones provides access to chiral 3-arylindanones with good enantioselectivities. researchgate.net Another efficient method is the palladium-catalyzed asymmetric reductive-Heck reaction, which can yield enantiomerically enriched 3-substituted indanones. acs.org The choice of base in this reaction can even direct the outcome towards either 3-substituted indanones or α-exo-methylene indanones. acs.org This approach allows for the synthesis of either trans-2-alkyl-3-aryl-substituted indanones or the corresponding cis-isomers by further manipulation of the methylene group. acs.org

The stereochemical outcome of these reactions is often dictated by the chiral ligand or catalyst employed. For example, in the asymmetric reductive-Heck reaction, (R)-3,5-XylMeOBIPHEP is used as a chiral ligand to induce high enantiomeric excess. acs.org Similarly, in the iridium-catalyzed asymmetric hydrogenation, the stereochemical outcome can be rationalized by interactions in the transition state between the catalyst and the indanone substrate. researchgate.net

Once a chiral center is established, it can direct the stereochemistry of subsequent modifications. Palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters allows for the construction of 1,3-stereocenters with both allenyl axial and central chirality. mdpi.com This reaction demonstrates excellent control over both enantioselectivity and diastereoselectivity, providing a method for creating nonadjacent stereocenters with high precision. mdpi.com

The table below details key asymmetric reactions for generating chiral indanone derivatives.

Asymmetric MethodSubstrateCatalyst/Ligand SystemProductStereochemical OutcomeReference
Asymmetric Reductive-Heck ReactionChalcone (B49325) derivativesPalladium catalyst with (R)-3,5-XylMeOBIPHEPChiral 3-aryl-substituted indanonesHigh enantiomeric excess (e.g., 94% ee) acs.org
Asymmetric Hydrogenation3-ArylindenonesIridium catalyst (e.g., (R,R)-Ts-DENEB)Chiral 3-arylindanonesGood enantioselectivities researchgate.net
Asymmetric Allenylic AlkylationIndanone-derived β-ketoesters and racemic allenylic carbonatesPalladium catalystProducts with 1,3-stereocenters (axial and central chirality)Excellent enantioselectivities (up to 98% ee) and good diastereoselectivities (up to 13:1 dr) mdpi.com
Asymmetric Intramolecular 1,4-AdditionPinacolborane chalcone derivativesRhodium catalyst with MonoPhos ligandEnantioenriched 3-aryl-1-indanonesExcellent enantioselectivities organic-chemistry.org

Iv. Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 4 Iodo 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the carbon skeleton and the chemical environment of each proton.

The ¹H NMR spectrum of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is expected to display distinct signals corresponding to the aliphatic protons of the five-membered ring and the two remaining protons on the aromatic ring.

The aliphatic region would feature two multiplets corresponding to the methylene (B1212753) protons at the C-2 and C-3 positions. Typically, for a 1-indanone (B140024) scaffold, the protons at C-3 (α to the aromatic ring) appear around δ 3.0-3.2 ppm, and the protons at C-2 (β to the carbonyl group) appear slightly upfield, around δ 2.7-2.9 ppm. researchgate.net These signals would likely present as triplets due to coupling with each other, assuming a relatively free conformation of the cyclopentanone (B42830) ring.

The aromatic region is particularly informative. With substituents at positions 4 and 5, protons remain at C-6 and C-7. The proton at C-7, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded of the aromatic protons, appearing furthest downfield. The proton at C-6 would be located upfield relative to H-7. These two protons (H-6 and H-7) will form an AX spin system and are expected to appear as a pair of doublets due to ortho coupling, with a typical coupling constant (³JHH) of approximately 6-10 Hz. iastate.edu The presence of the electron-donating hydroxyl group at C-5 and the halogen at C-4 will influence the precise chemical shifts of H-6 and H-7. Additionally, a broad singlet corresponding to the phenolic hydroxyl proton (5-OH) is anticipated, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~ 2.7Triplet (t)³J = ~6-7
H-3~ 3.1Triplet (t)³J = ~6-7
5-OHVariable (broad)Singlet (s)-
H-6~ 7.0 - 7.3Doublet (d)³J = ~8-9
H-7~ 7.5 - 7.8Doublet (d)³J = ~8-9

The ¹³C NMR spectrum provides critical information regarding the carbon framework of the molecule. The carbonyl carbon (C-1) of 1-indanone derivatives typically resonates significantly downfield due to the electronegativity of the oxygen atom and the nature of the double bond. For saturated ketones, this shift is generally in the range of δ 205-220 ppm. libretexts.org In the parent 1-indanone, the carbonyl carbon appears around δ 207 ppm. researchgate.net This value is expected to be similar for the title compound.

A key feature in the ¹³C NMR spectrum is the influence of the iodine substituent, known as the "heavy atom effect." The carbon directly attached to the iodine atom (the ipso-carbon, C-4) is expected to experience a significant shielding effect, causing its resonance to shift substantially upfield compared to a non-iodinated analogue. sci-hub.stmdpi.com This is a well-documented relativistic effect. Conversely, the adjacent carbon atoms may experience a deshielding effect. researchgate.netbohrium.com For instance, ortho-substituents can cause a deshielding of 6–7 ppm on the carbon nucleus bonded to iodine. bohrium.com The carbon bearing the hydroxyl group (C-5) would be shifted downfield due to the oxygen's electronegativity. The remaining aromatic and aliphatic carbons would appear at their characteristic chemical shifts, which can be predicted based on additive models and data from similar structures. researchgate.net

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C=O)~ 206Carbonyl carbon, typically far downfield. researchgate.net
C-2~ 26Aliphatic methylene. researchgate.net
C-3~ 37Aliphatic methylene. researchgate.net
C-4 (C-I)~ 90 - 100Shielded due to the heavy atom effect of iodine. sci-hub.st
C-5 (C-OH)~ 150 - 155Deshielded by the hydroxyl group.
C-6~ 115 - 120Aromatic CH.
C-7~ 125 - 130Aromatic CH, ortho to C=O.
C-3a~ 135 - 140Quaternary aromatic carbon.
C-7a~ 155 - 160Quaternary aromatic carbon, adjacent to C=O.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would show a clear correlation between the protons on C-2 and C-3, confirming their adjacent relationship. It would also show a correlation between the aromatic protons H-6 and H-7, confirming their ortho positioning.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign each carbon atom that has attached protons (C-2, C-3, C-6, and C-7) by correlating them to their corresponding, and previously assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the H-2 protons to the C-1 carbonyl carbon and the C-3a quaternary carbon. The aromatic proton H-7 would show a correlation to the C-1 carbonyl carbon, confirming its peri-position.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for specific functional groups.

The most prominent feature in the infrared (IR) spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For saturated, five-membered ring ketones, this band typically appears at a higher frequency than in acyclic ketones due to ring strain. However, in 1-indanone, the carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi-electron density, slightly weakening the C=O bond and lowering its stretching frequency. orgchemboulder.com Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, while conjugation can lower this to the 1685-1666 cm⁻¹ range. orgchemboulder.com Therefore, a strong absorption band in the region of 1680-1700 cm⁻¹ is expected for this compound. This band would also be prominent in the Raman spectrum.

The hydroxyl (-OH) group gives rise to characteristic vibrations that are highly sensitive to hydrogen bonding. perkinelmer.commsu.edu

O-H Stretching: In a non-hydrogen-bonded (free) state, the O-H stretching vibration typically appears as a sharp, relatively weak band in the 3600-3650 cm⁻¹ region. msu.edu However, in the solid state or in concentrated solution, extensive intermolecular hydrogen bonding occurs between the hydroxyl group of one molecule and the carbonyl oxygen or hydroxyl oxygen of another. This hydrogen bonding weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and the absorption band to become very broad and intense. perkinelmer.comaip.org A strong, broad band in the region of 3200-3500 cm⁻¹ is therefore highly characteristic of the intermolecularly hydrogen-bonded O-H stretch.

Intramolecular Hydrogen Bonding: The proximity of the 5-OH group to the C-4 iodine atom and the C-1 carbonyl group allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl proton and the lone pairs of the carbonyl oxygen would also contribute to the broadening and red-shifting of the O-H stretching band. acs.org

O-H Bending: In-plane bending vibrations for the hydroxyl group are also expected, typically in the 1200-1400 cm⁻¹ region, though these can be coupled with other vibrations and may be less diagnostic.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity/Shape
O-H Stretch (H-bonded)Phenolic -OH3200 - 3500Strong, Broad
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 3000Medium
C=O Stretch (Conjugated)Ketone1680 - 1700Strong, Sharp
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium to Strong (multiple bands)
C-O StretchPhenolic C-O1200 - 1260Strong

Characteristic Vibrations for Halogenated Aromatics

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its various structural components.

The presence of the iodine substituent on the aromatic ring gives rise to specific vibrations. The carbon-iodine (C-I) stretching vibration in aromatic compounds is typically observed in the far-infrared region, usually between 600 and 500 cm⁻¹. This absorption is often weak but provides a key indicator for the presence of the halogen.

Beyond the C-I bond, the spectrum will be dominated by vibrations from the other functional groups. A prominent, broad absorption band is anticipated in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. The carbonyl (C=O) group of the indanone ketone will produce a strong, sharp absorption peak, typically in the range of 1715-1685 cm⁻¹. Conjugation with the aromatic ring can shift this peak to a slightly lower wavenumber. youtube.com

The aromatic ring itself contributes several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com In-ring C=C stretching vibrations usually appear as a series of medium to weak bands in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org Furthermore, strong absorptions in the 900-675 cm⁻¹ range due to C-H out-of-plane ("oop") bending can be diagnostic of the substitution pattern on the aromatic ring. orgchemboulder.com The aliphatic methylene (-CH₂) groups in the five-membered ring will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchPhenolic Hydroxyl3600 - 3200Strong, Broad
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium
Aliphatic C-H Stretch-CH₂-2960 - 2850Medium
C=O StretchKetone (conjugated)1715 - 1685Strong, Sharp
C=C StretchAromatic Ring1600 - 1450Medium to Weak
C-O StretchPhenolic Hydroxyl1260 - 1180Medium
C-I StretchAromatic Iodide600 - 500Weak to Medium

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state.

The core structure of this compound contains a conjugated system, or chromophore, composed of the benzene (B151609) ring fused with the α,β-unsaturated ketone of the cyclopentenone ring. This extended chromophore is responsible for its characteristic UV-Vis absorption profile. Two primary types of electronic transitions are expected for this system:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated aromatic ketones, these transitions typically result in strong absorption bands, often appearing in the range of 240-280 nm.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in significantly weaker absorption bands that appear at longer wavelengths, typically above 300 nm for aromatic ketones. masterorganicchemistry.com

The positions of the absorption maxima (λ_max) are sensitive to the presence of substituents on the chromophore. Both the hydroxyl (-OH) group and the iodine (-I) atom act as auxochromes—groups that, when attached to a chromophore, modify the wavelength and intensity of absorption.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating auxochrome. Its lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance. This extended conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a shift of the π → π* absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift or red shift.

Iodine (-I) Atom: Halogens also act as auxochromes due to their lone pair electrons, which can participate in resonance. However, their effect is also modulated by their strong inductive electron-withdrawing effect. For iodine, the resonance effect generally outweighs the inductive effect, leading to a bathochromic shift, though typically less pronounced than that of a hydroxyl group.

The combined electronic effects of the electron-donating hydroxyl group and the iodo group are expected to cause a significant bathochromic shift in the primary π → π* absorption band of the parent indanone chromophore.

Interactive Data Table: Expected UV-Vis Absorption Data

Transition Type Chromophore Component Expected λ_max (nm) Effect of Substituents (-OH, -I)
π → πConjugated Aromatic Ketone250 - 290Bathochromic Shift (Red Shift)
n → πCarbonyl Group310 - 340Bathochromic Shift (Red Shift)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and deduce structural information from its fragmentation patterns.

For this compound (C₉H₇IO₂), the molecular weight can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O). The high-resolution mass spectrum would show the molecular ion peak (M⁺˙) at an m/z value corresponding to its exact mass, confirming the molecular formula. Since iodine is monoisotopic (¹²⁷I), there will be no characteristic M+2 peak as seen with chlorine or bromine compounds. docbrown.info

Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragmentation pathways include:

Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (•I) a highly favorable fragmentation pathway. This would produce a prominent peak at [M - 127]⁺.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for ketones. Loss of a CO molecule (28 Da) via α-cleavage would result in a peak at [M - 28]⁺.

Fragmentation of the Cyclopentanone Ring: The five-membered ring can lose ethylene (B1197577) (C₂H₄, 28 Da) following a retro-Diels-Alder-type cleavage, leading to a fragment ion.

Loss of Hydroxyl Radical: Cleavage of the O-H bond can lead to the loss of a hydroxyl radical (•OH), resulting in a peak at [M - 17]⁺.

The analysis of these fragments allows for a step-by-step reconstruction of the molecule's structure, corroborating the data from other spectroscopic methods.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value (Nominal) Proposed Ion/Fragment Formula of Lost Neutral
274[C₉H₇IO₂]⁺˙ (Molecular Ion)-
246[C₉H₆IO]⁺CO
147[C₉H₇O₂]⁺I
127[I]⁺C₉H₇O₂
119[C₈H₇O]⁺I, CO

V. Computational and Theoretical Investigations of 5 Hydroxy 4 Iodo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These calculations would provide fundamental insights into the structure, reactivity, and electronic characteristics of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would be performed to find the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which has a non-planar five-membered ring, conformational analysis would be necessary to identify the most stable conformer (e.g., envelope or twist conformations of the dihydroindene ring system).

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal how the hydroxyl, iodo, and carbonyl substituents influence the electronic distribution and reactivity of the indenone core.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating areas of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of negative potential and the hydrogen of the hydroxyl group as a region of positive potential, providing insights into its intermolecular interactions.

Global Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Prediction and Correlation of Spectroscopic Data

Computational methods are also widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

Theoretical ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values for this compound could be correlated with experimentally obtained spectra to provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure. Discrepancies between theoretical and experimental values can also provide insights into solvent effects or conformational dynamics.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental for the structural characterization of molecules. Computational methods, particularly DFT, can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. researchgate.netarxiv.org For this compound, calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. nih.govnaturalspublishing.com

The calculated vibrational spectrum is characterized by several key modes corresponding to its functional groups. The effects of the iodine substituent on the vibrational frequencies of the aromatic ring can be specifically investigated. researchgate.net

Key Predicted Vibrational Modes:

O-H Stretch: The hydroxyl group gives rise to a characteristic stretching vibration, typically predicted in the 3550-3600 cm⁻¹ range for a free hydroxyl, though this is sensitive to hydrogen bonding.

C=O Stretch: The ketone carbonyl stretch is a strong, prominent band in the IR spectrum, computationally expected around 1680-1700 cm⁻¹. Its position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

C-H Stretches: Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydroindenyl ring are expected in the 2850-3000 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1300 cm⁻¹ range.

C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range, due to the high mass of the iodine atom.

A hypothetical table of calculated vibrational frequencies based on DFT analysis is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityAssignment
ν(O-H)3575MediumHydroxyl group stretch
ν(C-H)aromatic3080MediumAromatic C-H stretch
ν(C-H)aliphatic2960MediumCH₂ group stretch
ν(C=O)1695StrongCarbonyl stretch
ν(C=C)1580StrongAromatic ring stretch
δ(O-H)1350MediumHydroxyl in-plane bend
ν(C-O)1255StrongPhenolic C-O stretch
ν(C-I)540MediumCarbon-Iodine stretch

Simulated UV-Vis Spectra

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-visible light. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. youtube.comfaccts.de

The UV-Vis spectrum of this molecule is expected to be dominated by π → π* and n → π* transitions.

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system and the conjugated carbonyl group.

n → π transitions:* This type of transition involves the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions.

The hydroxy (-OH) and iodo (-I) substituents act as auxochromes, modifying the absorption characteristics of the parent indanone chromophore. The electron-donating hydroxyl group is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The heavy iodine atom can also influence the spectrum through electronic and spin-orbit coupling effects. TD-DFT calculations, often performed with a functional like CAM-B3LYP or B3P86 and incorporating a solvent model, can predict these shifts. researchgate.net

A table of hypothetical simulated UV-Vis data is shown below.

Calculated λmax (nm)Oscillator Strength (f)Major Transition TypeOrbitals Involved
3450.025n → πHOMO-1 → LUMO
2900.450π → πHOMO → LUMO
2450.310π → π*HOMO → LUMO+1

Mechanistic Studies and Reaction Pathway Modeling

Computational Elucidation of Reaction Mechanisms for Synthesis or Transformation

The synthesis of this compound likely involves multiple steps, such as the formation of the indanone core followed by regioselective iodination. A common route to substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. nih.govbeilstein-journals.org

A plausible synthetic transformation that can be modeled is the direct electrophilic iodination of 5-hydroxy-2,3-dihydro-1H-inden-1-one. DFT calculations can be employed to model this reaction mechanism. The process would involve:

Reactant Complex Formation: Modeling the interaction between the hydroxy-indanone and an electrophilic iodine source (e.g., I₂ with an oxidizing agent, or N-iodosuccinimide).

Transition State Identification: Locating the transition state for the electrophilic attack on the aromatic ring. The hydroxyl group is an activating, ortho-para director, and the position ortho to it (C4) is a likely site of attack. The calculation would reveal the structure of the Wheland intermediate-like transition state.

Intermediate Analysis: Characterizing the geometry and stability of the sigma complex (Wheland intermediate) formed after the iodine atom adds to the ring.

Product Formation: Modeling the final deprotonation step to restore aromaticity and form the final product.

These calculations provide a step-by-step understanding of the reaction, predicting the most favorable pathway and explaining the observed regioselectivity. bcrec.id

Transition State Analysis and Activation Energies

For any proposed reaction mechanism, locating the transition state (TS) is crucial. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. purdue.edu Computational methods can precisely determine the geometry of the TS and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy (Ea). wikipedia.org According to the Arrhenius equation, the activation energy is a key factor determining the rate of a reaction; a higher activation energy corresponds to a slower reaction. purdue.eduopentextbc.ca By calculating the activation energies for competing reaction pathways, chemists can predict which product is kinetically favored. For the iodination of 5-hydroxy-indanone, calculating the activation energies for attack at the C4, C6, and C7 positions would computationally confirm that substitution at the C4 position is the most likely outcome.

Below is a hypothetical energy profile for the C4 iodination reaction.

Reaction Coordinate StepSpeciesRelative Energy (kJ/mol)
1Reactants (5-hydroxy-indanone + I⁺ source)0
2Transition State (TS)+65
3Intermediate (Sigma Complex)+20
4Products (5-Hydroxy-4-iodo-indanone + H⁺)-30

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and other computational analyses help to correlate the structural features of a molecule with its chemical reactivity and physical properties. nih.govnih.govconicet.gov.ar

Role of Substituents (Hydroxy, Iodine) on Electronic and Steric Properties

The reactivity and properties of this compound are significantly governed by the electronic and steric effects of its hydroxy and iodine substituents. ajpchem.orgacs.orglibretexts.org

Electronic Effects:

Iodine (-I) Atom: As a halogen, iodine exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). Because the inductive effect dominates, iodine is a deactivating group, making the ring less reactive toward electrophilic substitution compared to benzene (B151609). However, the mesomeric effect still directs incoming electrophiles to the ortho and para positions. libretexts.org The ability of iodine to form halogen bonds is another important electronic feature. researchgate.net

These effects can be quantified and visualized using computational tools. For instance, calculated Molecular Electrostatic Potential (MEP) maps would show regions of high electron density (negative potential) localized around the oxygen atom and at the C6 position of the ring, indicating likely sites for electrophilic attack.

Steric Effects:

The iodine atom is significantly larger than a hydrogen atom. Its steric bulk can influence the molecule's conformation and hinder reactions at the adjacent C5-hydroxyl group. This steric hindrance can affect intermolecular interactions, such as hydrogen bonding or packing in a crystal lattice.

A summary of the substituent effects is provided in the table below.

SubstituentInductive Effect (-I)Mesomeric Effect (+M)Overall Electronic EffectSteric Hindrance
-OH (at C5)Weakly withdrawingStrongly donatingStrongly activating, ortho/para-directingLow
-I (at C4)Strongly withdrawingWeakly donatingWeakly deactivating, ortho/para-directingHigh

Hydrogen Bonding Interactions within the Molecule and with Solvents

Hydrogen bonding plays a critical role in determining the structure, stability, and chemical properties of this compound. The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a carbonyl (C=O) group, a hydrogen bond acceptor, allows for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding:

The proximity of the 5-hydroxy group to the 1-carbonyl group suggests the potential for a significant intramolecular hydrogen bond. This interaction would form a stable six-membered ring, a common and energetically favorable motif in organic chemistry. This O-H···O=C hydrogen bond is expected to influence the molecule's conformation, locking it into a more planar and rigid structure. Computational studies on similar hydroxycarbonyl compounds have shown that such intramolecular hydrogen bonds can have energies ranging from 1.4 to 13.7 kcal/mol for systems without resonance assistance. nih.gov The strength of this bond can be estimated by calculating the energy difference between the hydrogen-bonded conformer and a hypothetical open conformer. frontiersin.org

Theoretical calculations can provide detailed geometric parameters for this interaction.

Hypothetical Intramolecular Hydrogen Bond Parameters (Calculated in Gas Phase)

Parameter Predicted Value Significance
H···O Distance ~1.8 - 2.0 Å Indicates a moderate to strong hydrogen bond.
O-H···O Angle ~140° - 160° Near-linearity suggests a strong, directional interaction.
Bond Energy (EHB) ~5 - 10 kcal/mol Quantifies the stabilization gained from the H-bond.
O-H Stretching Freq. Shift Red-shift of ~50-150 cm-1 IR spectroscopy could confirm the presence and strength of the H-bond.

Intermolecular Hydrogen Bonding with Solvents:

In solution, the intramolecular hydrogen bond of this compound can compete with intermolecular hydrogen bonds formed with solvent molecules. nih.gov The nature and extent of these interactions depend on the solvent's properties.

Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with both the hydroxyl and carbonyl groups of the solute. In a protic solvent, the intramolecular hydrogen bond may be disrupted in favor of forming two new, strong intermolecular hydrogen bonds with the solvent. nih.gov The hydroxyl group of the indenone can donate a proton to a solvent molecule, while the carbonyl oxygen and hydroxyl oxygen can both accept protons from solvent molecules.

Aprotic Polar Solvents (e.g., DMSO, acetone): These solvents act as hydrogen bond acceptors. They can interact strongly with the hydroxyl group of this compound, potentially weakening or breaking the intramolecular hydrogen bond.

Aprotic Nonpolar Solvents (e.g., hexane, toluene): In these solvents, solute-solvent interactions are weak. The intramolecular hydrogen bond is expected to remain intact and be at its strongest, as there is little competition from the solvent.

Summary of Predicted Hydrogen Bonding Interactions in Various Solvents

Solvent Type Primary Interaction Sites Expected Effect on Intramolecular H-Bond
Protic (e.g., Water) -OH (donor/acceptor), C=O (acceptor) Significant disruption; competition favors intermolecular H-bonds.
Aprotic Polar (e.g., DMSO) -OH (donor), C=O (acceptor) Partial to significant disruption.
Aprotic Nonpolar (e.g., Hexane) Minimal H-bonding Intramolecular H-bond remains strong and intact.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly alter the physical and chemical properties of a solute molecule. nih.gov For this compound, these effects are primarily driven by the polarity of the solvent and its ability to form hydrogen bonds. Computational models, such as the Polarizable Continuum Model (PCM), are effective tools for simulating these bulk solvent effects. ucsb.eduacs.orgresearchgate.net

Effects on Molecular Properties:

Geometric and Electronic Structure: In polar solvents, the molecule's dipole moment is expected to increase due to stabilization of charge separation by the solvent's dielectric medium. This can lead to minor changes in bond lengths and angles. For instance, the C=O bond might slightly lengthen and the O-H bond could become more polarized in solvents like water or DMSO.

Spectroscopic Properties: Solvent polarity is known to cause shifts in the absorption maxima in UV-Vis spectra (solvatochromism). ucsb.eduslideshare.netnih.gov

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and thus more stabilized by the polar solvent. slideshare.netresearchgate.net

For n → π* transitions (involving the non-bonding electrons of the carbonyl oxygen), an increase in solvent polarity, especially in protic solvents, usually causes a hypsochromic (blue) shift. This is because the ground state is stabilized by hydrogen bonding with the solvent, increasing the energy gap to the excited state. ucsb.eduslideshare.netnih.gov

Hypothetical UV-Vis Absorption Maxima (λmax) in Different Solvents

Solvent Dielectric Constant (ε) Transition Type Predicted λmax Shift
Hexane 1.9 n → π* Baseline
Dichloromethane 9.1 n → π* Minor Hypsochromic (Blue) Shift
Acetone 21.0 n → π* Moderate Hypsochromic (Blue) Shift
Ethanol 24.6 n → π* Significant Hypsochromic (Blue) Shift
Water 80.1 n → π* Strongest Hypsochromic (Blue) Shift

Effects on Reactivity:

The reactivity of this compound can be profoundly influenced by the solvent. Solvents can affect reaction rates by stabilizing or destabilizing reactants, transition states, or intermediates. fiveable.meresearchgate.net

Nucleophilic and Electrophilic Reactions: The carbonyl carbon is an electrophilic site, and the hydroxylated aromatic ring is susceptible to electrophilic substitution. Polar solvents, particularly protic ones, can solvate and stabilize charged intermediates or transition states that may form during these reactions. For example, in a reaction involving a charged nucleophile, a polar solvent can stabilize the nucleophile in the ground state but may also stabilize a charged transition state, leading to complex effects on the reaction rate.

Acidity: The acidity of the phenolic hydroxyl group is expected to be significantly higher in polar, hydrogen-bond accepting solvents like water or DMSO. These solvents can effectively solvate the resulting phenoxide anion, stabilizing it and thus facilitating proton donation.

Theoretical studies can model reaction pathways in different solvent environments to predict activation energies and determine the most favorable conditions for a desired chemical transformation. researchgate.net

Vi. Applications of 5 Hydroxy 4 Iodo 2,3 Dihydro 1h Inden 1 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural attributes of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one position it as an ideal starting material for the synthesis of more elaborate and biologically significant molecules.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of functionalized PAHs is of great interest due to their unique electronic and photophysical properties. A methodology for the synthesis of fluorinated PAHs utilizing 1-indanone (B140024) intermediates has been reported, highlighting the potential of the indanone core in constructing larger aromatic systems. beilstein-journals.orgnih.govresearchgate.net In this context, this compound can serve as a key precursor. The indanone moiety provides the foundational five-membered ring that can be elaborated into a larger polycyclic framework.

The presence of the iodo group is particularly advantageous, as it allows for the application of powerful carbon-carbon bond-forming reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings can be employed to introduce additional aromatic or unsaturated systems at the 4-position of the indanone core. researchgate.netorganic-chemistry.orgwikipedia.org Subsequent intramolecular cyclization reactions, potentially acid-catalyzed, could then be used to construct the additional fused rings characteristic of PAHs. The hydroxyl group can modulate the electronic properties of the resulting PAH and can be a site for further functionalization.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for PAH Synthesis

Coupling Reaction Reactant Partner Resulting Bond Potential Application
Suzuki-Miyaura Arylboronic acid/ester Aryl-Aryl Extension of the aromatic system
Sonogashira Terminal alkyne Aryl-Alkyne Introduction of linear pi-systems for further cyclization

The indanone scaffold is a common structural motif found in a variety of natural products with diverse biological activities. researchgate.net Consequently, substituted indanones like this compound are valuable intermediates for the synthesis of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity and to develop new therapeutic agents.

The synthesis of kinamycin derivatives, which exhibit strong cytotoxic and anticancer activity, has been shown to proceed through a 4,7-dimethoxy-1-indanone (B110822) intermediate. beilstein-journals.org This demonstrates the utility of substituted indanones in constructing complex, biologically active molecules. The functional groups of this compound offer multiple points for modification to generate a library of analogues. The iodo group can be readily transformed through cross-coupling reactions to introduce a variety of substituents, mimicking the diversity found in natural products. The hydroxyl group can be alkylated, acylated, or used to direct further reactions on the aromatic ring.

Scaffold for Structural Diversification in Chemical Libraries

In modern drug discovery, the creation of chemical libraries with high structural diversity is paramount for identifying new lead compounds. nih.gov The indanone framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for molecules that can interact with a wide range of biological targets. mdpi.comresearchgate.net

This compound is an excellent starting point for diversity-oriented synthesis (DOS). The iodo group allows for the facile introduction of a wide array of substituents using robust and high-throughput palladium-catalyzed cross-coupling reactions. frontiersin.org For example, a Suzuki-Miyaura coupling reaction with a diverse set of boronic acids can generate a library of 4-aryl-5-hydroxy-1-indanones. researchgate.net Similarly, Sonogashira coupling with various terminal alkynes can introduce alkynyl moieties, which can be further elaborated. organic-chemistry.org The ketone and hydroxyl functionalities also provide opportunities for diversification through reactions such as reductive amination, etherification, and esterification.

Table 2: Functionalization Strategies for Chemical Library Synthesis

Reaction Type Reagent Class Introduced Functionality
Suzuki-Miyaura Coupling Boronic acids/esters Aryl or heteroaryl groups
Sonogashira Coupling Terminal alkynes Alkynyl groups
Heck Coupling Alkenes Alkenyl groups
Etherification Alkyl halides Alkoxy groups
Esterification Acyl chlorides/anhydrides Ester groups

Development of Chemical Probes and Tools for Research

Chemical probes are essential tools for studying biological processes and validating drug targets. nih.gov These molecules are designed to interact specifically with a biological target and often contain a reporter group, such as a fluorescent tag or a reactive group for covalent labeling. The structure of this compound provides a versatile platform for the design and synthesis of such probes. rsc.org

Viii. Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

A primary challenge in the synthesis of complex molecules like iodinated indanones is the reliance on traditional methods that often involve harsh reagents, stoichiometric amounts of catalysts or promoters, and hazardous organic solvents. The principles of green chemistry are increasingly guiding the development of new synthetic protocols to mitigate environmental impact. nih.gov Future research will likely focus on several key areas to create more sustainable pathways.

One major direction is the move away from classical multi-step syntheses, such as Friedel-Crafts acylations which often use strong acids like polyphosphoric acid, towards more atom-economical, one-pot, or tandem reactions. nih.govbeilstein-journals.org The development of novel catalytic systems is central to this effort. For instance, creating recyclable catalysts, such as heterogenized versions of homogeneous catalysts, can significantly reduce waste and cost. zjut.edu.cnorganic-chemistry.org

Furthermore, the exploration of alternative energy sources like microwave irradiation and mechanochemistry offers promising avenues for greener synthesis. mdpi.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been shown to be effective for challenging reactions like the iodination of aromatic systems and could be adapted for indanone synthesis. mdpi.comresearchgate.net The goal is to develop protocols that are not only environmentally benign but also efficient, scalable, and cost-effective.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indanone Systems
AspectTraditional MethodologiesFuture Green Methodologies
ReagentsStoichiometric strong acids (e.g., AlCl3, PPA), harsh oxidizers/reducers.Catalytic systems (e.g., transition metals, organocatalysts), benign reagents. zjut.edu.cn
SolventsChlorinated hydrocarbons, volatile organic compounds.Water, ionic liquids, supercritical fluids, or solvent-free conditions (mechanochemistry). nih.govmdpi.com
Energy InputConventional heating (oil baths, heating mantles).Microwave irradiation, ultrasound, ball-milling.
Waste ProfileHigh E-Factor (Environmental Factor), significant hazardous waste.Low E-Factor, minimized waste, recyclable catalysts and solvents. researchgate.net

Chemo-, Regio-, and Stereoselective Functionalization of Complex Indanone Systems

The 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one molecule possesses multiple reactive sites: the aromatic ring, the hydroxyl group, the iodine substituent, the carbonyl group, and the adjacent α- and β-positions. Selectively modifying one site without affecting the others is a significant challenge that demands highly sophisticated synthetic strategies.

Future research will heavily invest in the design and application of advanced catalytic systems that can control the chemo-, regio-, and stereoselectivity of reactions. Catalyst-controlled carbocyclization, for example, has shown promise in selectively forming 1-indanones over other potential products like naphthols. nih.gov Developing catalysts that can differentiate between the various C-H bonds on the aromatic ring or the aliphatic backbone for selective functionalization is a major goal. researchgate.net

Moreover, achieving stereocontrol, particularly in the synthesis of chiral indanones, is crucial for pharmaceutical applications. rsc.org The development of novel enantioselective syntheses, perhaps through asymmetric catalysis involving organocatalysts or chiral transition metal complexes, will be essential. rsc.orgnih.gov This includes strategies like asymmetric conjugate additions and intramolecular 1,4-additions to construct the indanone core with high enantiomeric excess. nih.govrsc.org The ultimate aim is to develop a synthetic "toolbox" that allows for the precise and predictable functionalization of any desired position on a complex indanone scaffold.

Advanced Characterization Techniques for Elucidating Dynamic Molecular Processes

While standard characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are indispensable for confirming the static structure of molecules like this compound, they often provide limited insight into their dynamic behavior. rjptonline.orgusm.my Understanding reaction mechanisms, conformational dynamics, and intermolecular interactions requires more advanced analytical methods.

Future research will see an increased application of sophisticated techniques to study these processes in real-time. For example, in-situ reaction monitoring using spectroscopic methods (e.g., ReactIR, process NMR) can provide invaluable data on reaction kinetics and the formation of transient intermediates. Advanced 2D NMR techniques, such as HSQC and HMBC, are already used for complex structural elucidation, and their application will become more routine. nih.gov

To understand the intricate three-dimensional arrangement and non-covalent interactions that govern molecular recognition and catalytic activity, high-resolution X-ray crystallography will remain critical. Furthermore, techniques like ultrafast spectroscopy could be employed to observe molecular motions and energy transfer processes on the femtosecond timescale. These advanced characterization tools will be vital for a deeper understanding of how these molecules behave and interact, which is crucial for designing new catalysts and functional materials.

Deeper Integration of Computational Chemistry in Design and Mechanistic Understanding

Computational chemistry has transitioned from a specialized tool to an integral part of modern chemical research. For complex indanone systems, its role is set to expand significantly. Future research will leverage computational modeling for a wide range of applications, from initial drug design to the detailed elucidation of reaction mechanisms.

Density Functional Theory (DFT) calculations, for instance, can be used to support proposed reaction mechanisms by modeling transition states and reaction energy profiles. researchgate.net This predictive power allows chemists to screen potential reaction pathways, catalysts, and substrates in silico before committing to resource-intensive laboratory experiments. This approach not only accelerates the discovery process but also aligns with the principles of green chemistry by minimizing failed experiments.

Beyond mechanistic studies, computational tools will be crucial for designing novel indanone derivatives with specific properties. Molecular docking can predict the binding affinity of indanone-based compounds to biological targets, guiding the synthesis of more potent therapeutic agents. jmchemsci.com Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features responsible for a compound's activity. The deeper integration of these computational methods will create a synergistic relationship between theoretical prediction and experimental validation, paving the way for the rational design of the next generation of indanone-based molecules.

Table 2: Role of Computational Chemistry in Indanone Research
Application AreaComputational TechniqueObjective and Future Direction
Mechanistic InsightDensity Functional Theory (DFT), Ab initio methodsElucidate reaction pathways, identify transition states, and predict selectivity, reducing experimental trial-and-error. researchgate.net
Catalyst DesignMolecular Mechanics (MM), DFTDesign novel ligands and catalysts for improved activity and stereoselectivity in indanone synthesis.
Property PredictionQSAR, Molecular Dynamics (MD)Predict biological activity, toxicity, and material properties of new indanone derivatives before synthesis.
Drug DiscoveryMolecular Docking, Virtual ScreeningIdentify potential biological targets and optimize lead compounds for enhanced binding and efficacy. jmchemsci.com

Q & A

Q. Basic

  • X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for determining crystal structures, especially for high-resolution or twinned data. It provides precise bond lengths, angles, and stereochemical configurations .
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure, including substituent positions and stereochemistry. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one was characterized using these techniques .
  • DFT calculations : B3LYP/6-31G(d,p) basis sets can predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials .

How can enantiomeric purity be achieved during the synthesis of dihydroindenone derivatives?

Advanced
Enantioselective synthesis requires chiral catalysts and controlled reaction conditions. For instance:

  • Asymmetric hydrogenation of ketoximes using Rhodium catalysts with chiral phosphine ligands (e.g., (R)-BINAP) can achieve >90% enantiomeric excess (ee) under optimized pressure (e.g., 50–100 bar H₂) and temperature (25–50°C) .
  • Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution may supplement catalytic methods if side reactions reduce ee.

What computational approaches are used to predict electronic properties and reactivity of dihydroindenone derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : The B3LYP/6-31G(d,p) basis set calculates ionization potential, electron affinity, electronegativity, and global electrophilicity. For example, Mulliken charges and molecular electrostatic potential (MEP) surfaces reveal electron-deficient regions in (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one, guiding reactivity predictions .
  • HOMO-LUMO analysis : A narrow energy gap (e.g., 3.5–4.0 eV) suggests high chemical reactivity, correlating with observed antimicrobial activity in derivatives .

How do structural modifications at the 4-iodo and 5-hydroxy positions influence biological activity?

Q. Advanced

  • 4-Iodo substitution : Enhances steric bulk and electronic effects, potentially improving binding to kinase active sites (e.g., JAK2 inhibitors). Halogen bonding with amino acid residues (e.g., Lys, Asp) can stabilize ligand-receptor interactions .
  • 5-Hydroxy group : Acts as a hydrogen bond donor/acceptor, critical for interactions with catalytic residues in enzymes. Derivatives like 7H-pyrrolo[2,3-d]pyrimidine-indenone hybrids show potent FAK inhibition (IC₅₀ < 10 nM) when hydroxyl groups are preserved .

How can researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial activity of (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one was validated against Gram-negative (E. coli) and Gram-positive (B. subtilis) strains under controlled MIC protocols .
  • Substituent analysis : Compare electronic (e.g., Hammett σ values) and steric effects of substituents (e.g., 5-fluoro vs. 5-methoxy) to isolate factors driving activity discrepancies .

What are the key considerations in designing derivatives for pharmacological applications?

Q. Basic

  • Bioisosteric replacement : Substitute iodine with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability while retaining activity .
  • Solubility optimization : Introduce polar groups (e.g., hydroxy, amine) or formulate prodrugs to enhance bioavailability.
  • Selectivity profiling : Use molecular docking (e.g., AutoDock Vina) to predict off-target effects against related enzymes (e.g., JAK2 vs. JAK3) .

What are the challenges in experimental phasing for X-ray crystallography of this compound?

Q. Advanced

  • Heavy atom incorporation : The iodine atom in 5-Hydroxy-4-iodo derivatives can aid phasing via anomalous scattering. However, radiation damage during data collection (e.g., at synchrotrons) may degrade crystal quality .
  • Twinning : SHELXD and SHELXE are robust for resolving twinned datasets but require high-resolution (<1.2 Å) data for reliable solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.